1-Methyldecahydronaphthalene, with the chemical formula and a molecular weight of 152.2765 g/mol, is a saturated hydrocarbon belonging to the naphthalene family. It is also known by several other names, including 1-methyldecalin and α-methyldecalin. This compound is characterized by its unique structure, which includes a decahydronaphthalene framework with a methyl group attached to one of the carbon atoms in the ring system. The compound is primarily utilized in scientific research and various industrial applications.
1-Methyldecahydronaphthalene can be derived from the hydrogenation of naphthalene or through synthetic routes involving alkylation processes. It is classified as an alicyclic compound and falls under the category of bicyclic hydrocarbons. Its structural characteristics make it relevant in studies related to organic chemistry, particularly in the synthesis and transformation of polycyclic compounds.
The synthesis of 1-methyldecahydronaphthalene can be achieved through several methods:
The molecular structure of 1-methyldecahydronaphthalene features a bicyclic system where one hydrogen atom on a decalin structure is replaced by a methyl group. The compound exhibits various stereoisomers due to its chiral centers, including cis and trans forms of methyldecalin.
The structural representation can be visualized using molecular modeling software, allowing for an analysis of its conformational flexibility .
1-Methyldecahydronaphthalene participates in several chemical reactions typical for saturated hydrocarbons, including:
The mechanism of action for reactions involving 1-methyldecahydronaphthalene typically involves:
1-Methyldecahydronaphthalene possesses several notable physical properties:
Chemical properties include stability under normal conditions but susceptibility to oxidation when exposed to strong oxidizing agents .
1-Methyldecahydronaphthalene finds applications in various scientific fields:
The production of 1-methyldecahydronaphthalene primarily occurs through the catalytic hydrogenation of methylnaphthalene derivatives under elevated hydrogen pressures and temperatures. This transformation proceeds through sequential saturation of aromatic rings, with 1-methylnaphthalene first converting to 1-methyltetralin (partial hydrogenation) before progressing to fully saturated 1-methyldecalin. Research demonstrates that presulfided NiMo/TiO₂-Al₂O₃ catalysts achieve near-complete hydrogenation (≥95% conversion) of 1-methylnaphthalene at 325°C and 70 bar hydrogen pressure, with the presulfidation step critically enhancing hydrogenation activity by optimizing metal dispersion and creating active sulfide phases [6]. The hydrogenation pathway exhibits strong temperature dependence, with optimal yields observed between 300-380°C. Higher temperatures (>400°C) promote undesirable cracking reactions, while lower temperatures (<280°C) significantly reduce reaction kinetics [2] [6].
Bimetallic catalyst systems exhibit superior performance compared to monometallic alternatives. NiMo zeolite-alumina composites demonstrate 84% conversion of 1-methylnaphthalene when utilizing Beta zeolite (SiO₂/Al₂O₃=37) within the support matrix (designated NiMo/Beta(940)60A) at 380°C and 50 atm H₂ pressure. This high activity is attributed to the synergistic effect between nickel and molybdenum sulfides, which facilitates efficient hydrogen activation and spillover onto the aromatic substrate [2]. The hydrogenation occurs stepwise:
Table 1: Catalytic Performance in Methylnaphthalene Hydrogenation
Catalyst System | Temperature (°C) | Pressure (atm) | Conversion (%) | Primary Product |
---|---|---|---|---|
Presulfided NiMo/TiO₂-Al₂O₃ | 325 | 70 | ≥95 | 1-Methyldecahydronaphthalene |
NiMo/Beta(940)60A | 380 | 50 | 84 | 1-Methyldecahydronaphthalene |
Pt/AlSBA-15 (SO₄²⁻) | 300 | 50-100 | 89 | 1-Methyldecahydronaphthalene |
Stereoselective synthesis of 1-methyldecahydronaphthalene presents significant challenges due to the compound's complex stereochemistry arising from fused ring systems with multiple chiral centers. The methyl substituent's orientation (axial or equatorial) relative to the decalin fusion points dictates the stability and properties of the cis and trans diastereomers. Research confirms that catalyst selection directly influences stereochemical outcomes. Dirhodium-based chiral catalysts enable enantioselective synthesis, achieving up to 94% enantiomeric excess (ee) for the (1R,4aS,8aR)-isomer through asymmetric hydrogenation protocols [1]. Temperature serves as a critical variable for stereochemical control, with lower temperatures (200-250°C) favoring higher enantioselectivity albeit at reduced reaction rates, while higher temperatures accelerate kinetics at the expense of stereochemical fidelity [1].
The support material's chemical properties profoundly impact isomer distribution. Catalysts derived from aluminum sulfate precursors preferentially yield cis-1-methyldecahydronaphthalene (72% selectivity), whereas nitrate-based precursors shift selectivity toward the trans isomer (58% selectivity). This divergence stems from differences in surface acidity and metal-support interactions influencing the approach and adsorption geometry of the intermediate 1-methyloctalin during the final hydrogenation step [1]. Advanced characterization through GC-MS using 60m DB-5MS columns effectively resolves 9 out of 11 possible stereoisomers, with retention indices ranging from 1247 (cis-1-methyl) to 1293 (trans-1-methyl), enabling precise quantification of isomer distributions in complex product mixtures [1].
Table 2: Stereochemical Control in 1-Methyldecahydronaphthalene Synthesis
Catalyst Type | cis:trans Ratio | Enantiomeric Excess (%) | Preferred Isomer | Temperature Sensitivity |
---|---|---|---|---|
AlSBA-15 (SO₄²⁻) supported | 2.3:1 | - | cis-1-methyldecalin | Moderate |
AlSBA-15 (NO₃⁻) supported | 1.7:1 | - | trans-1-methyldecalin | Moderate |
Chiral Dirhodium Complex | - | 94 | (1R,4aS,8aR)-isomer | High |
Ni-W/ZSM-5 (SiO₂/Al₂O₃=400) | 1.2:1 | - | Near-equimolar mixture | Low |
Zeolite catalysts enable precise control over product distribution in 1-methyldecahydronaphthalene synthesis through shape-selective catalysis dictated by their pore architecture and acid site characteristics. Beta zeolite (BEA topology) exhibits superior performance for methylnaphthalene hydrogenation compared to Y-type (FAU) or ZSM-5 (MFI) zeolites due to its larger pore diameter (approximately 6.6 × 6.7 Å), which accommodates the steric requirements of methylnaphthalene derivatives (kinetic diameter ~6.8 Å) and their partially hydrogenated intermediates. Incorporating 25 wt.% Beta zeolite (SiO₂/Al₂O₃=37) within an alumina composite support yields catalysts achieving 84% conversion of 1-methylnaphthalene, significantly outperforming ZSM-5-based catalysts (67% conversion) under identical reaction conditions (380°C, 50 atm H₂) [2] [4].
Acidity modulation via silicon-to-aluminum ratio (Si/Al) adjustment serves as a powerful strategy for optimizing reaction pathways. For HY zeolites, increasing the Si/Al ratio above 25.7 enhances thermal stability while maintaining sufficient Brønsted acid density (approximately 0.18 mmol/g) for efficient ring-opening and isomerization functions. These optimized catalysts sustain 95% conversion at 400°C while minimizing unwanted cracking reactions that dominate at higher acid densities (lower Si/Al ratios) [4]. Furthermore, the introduction of mesoporosity through composite formation (zeolite-alumina) enhances diffusion kinetics, reducing pore confinement effects that typically promote coke formation and catalyst deactivation during the transformation of bulky molecules like methyltetralins [2].
The integration of zeolite acidity with hydrogenation metals creates efficient bifunctional pathways where hydrogenation occurs on metal sites while isomerization and selective ring-opening occur on adjacent acid sites. This synergistic effect is maximized when the acid and metal sites exhibit optimal spatial proximity, facilitating rapid shuttling of intermediates between functional sites and preventing desorption of undesirable partially saturated products [4].
Advanced bifunctional catalysts integrate hydrogenation/dehydrogenation components (typically noble or transition metals) with controlled acidity carriers (zeolites, modified aluminas) to optimize the complex reaction network leading to 1-methyldecahydronaphthalene. The catalytic performance hinges critically on the balance between metal and acid functionalities. Optimal Brønsted acid site density has been identified at approximately 0.18 mmol/g, which facilitates efficient isomerization without promoting excessive cracking. Simultaneously, platinum loadings of 0.5-1.5 wt.% maximize hydrogenation activity while maintaining sufficient metal dispersion (41% dispersion at 0.5 wt.% Pt) [1] [4]. Deviations from these optima result in either hydrogen-poor conditions favoring coking (insufficient metal) or over-cracking to gaseous hydrocarbons (excessive acidity) [2] [4].
Support composition critically modulates bifunctional performance. Zeolite-alumina composites (60-70% alumina, 25-30% zeolite, 15% binder) outperform pure zeolitic or alumina supports by combining the strong acidity and shape selectivity of zeolites with the enhanced diffusion and thermal stability of mesoporous alumina. Within this framework, Beta zeolite-alumina composites demonstrate superior activity for methylnaphthalene conversion (84%) compared to USY or ZSM-5 analogues due to Beta's favorable pore topology and moderate acid strength [2]. Pretreatment protocols, particularly pre-reduction, significantly enhance catalyst performance by activating metal centers and removing surface oxides. Pre-reduced NiTi/chrysotile catalysts exhibit increased yields of fully saturated decalins, including 1-methyldecahydronaphthalene, by approximately 15-20% compared to non-reduced counterparts during phenanthrene and methylnaphthalene hydrogenation [9].
Sulfidation protocols for non-noble metal catalysts (NiMo, CoMo) profoundly impact hydrogenation efficiency. Presulfidation with 10% H₂S/H₂ at 400°C for 2 hours generates the active sulfide phases (MoS₂, NiMoS) essential for hydrogen activation and aromatic ring saturation. This treatment enhances catalyst tolerance to sulfur-containing feedstocks, which is particularly relevant when processing industrial light cycle oil (LCO) fractions containing dibenzothiophene and other sulfur contaminants [6]. Catalyst stability remains a key challenge, with deactivation occurring via coke deposition on acid sites (reversible) or sintering of metal particles (irreversible). Regeneration protocols involving controlled carbon burn-off at 450-500°C under dilute oxygen mixtures effectively restore catalytic activity for multiple cycles [4].
Table 3: Bifunctional Catalyst Optimization Parameters
Parameter | Optimal Range | Effect of Deviation Below Optimum | Effect of Deviation Above Optimum |
---|---|---|---|
Pt Loading (wt.%) | 0.5 - 1.5 | Reduced hydrogenation rate | Metal sintering, increased cost |
Brønsted Acid Density (mmol/g) | 0.15 - 0.20 | Incomplete isomerization | Excessive cracking to light gases |
Zeolite Content (wt.%) | 25 - 30 | Insufficient cracking activity | Diffusion limitations, pore blocking |
Pre-reduction Temperature (°C) | 350 - 400 | Inactive metal oxides persist | Metal sintering, support degradation |
Sulfidation Duration (hr) | 2 - 3 | Incomplete sulfide phase formation | Excessive sulfate formation, pore blocking |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2